molecular formula C13H20O4 B14365784 Dimethyl 2-hexylcycloprop-2-ene-1,1-dicarboxylate CAS No. 90311-70-9

Dimethyl 2-hexylcycloprop-2-ene-1,1-dicarboxylate

Cat. No.: B14365784
CAS No.: 90311-70-9
M. Wt: 240.29 g/mol
InChI Key: VNGNDYPPJUNPTO-UHFFFAOYSA-N
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Description

Dimethyl 2-hexylcycloprop-2-ene-1,1-dicarboxylate is an organic compound with the molecular formula C13H20O4 It is a derivative of cyclopropene, characterized by the presence of two ester groups and a hexyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dimethyl 2-hexylcycloprop-2-ene-1,1-dicarboxylate typically involves the cyclopropanation of suitable precursors. One common method includes the reaction of dimethyl malonate with hexyl bromide in the presence of a strong base such as sodium hydride, followed by cyclization using a transition metal catalyst like palladium .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Dimethyl 2-hexylcycloprop-2-ene-1,1-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Dimethyl 2-hexylcycloprop-2-ene-1,1-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of dimethyl 2-hexylcycloprop-2-ene-1,1-dicarboxylate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biomolecules. This interaction can lead to the modulation of biological pathways, including enzyme inhibition and receptor binding .

Comparison with Similar Compounds

  • Dimethyl cycloprop-2-ene-1,1-dicarboxylate
  • Dimethyl 2-phenylcycloprop-2-ene-1,1-dicarboxylate
  • Dimethyl 1,4-cyclohexadiene-1,2-dicarboxylate

Comparison: Dimethyl 2-hexylcycloprop-2-ene-1,1-dicarboxylate is unique due to its hexyl chain, which imparts different physical and chemical properties compared to its analogs.

Properties

CAS No.

90311-70-9

Molecular Formula

C13H20O4

Molecular Weight

240.29 g/mol

IUPAC Name

dimethyl 2-hexylcycloprop-2-ene-1,1-dicarboxylate

InChI

InChI=1S/C13H20O4/c1-4-5-6-7-8-10-9-13(10,11(14)16-2)12(15)17-3/h9H,4-8H2,1-3H3

InChI Key

VNGNDYPPJUNPTO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC1(C(=O)OC)C(=O)OC

Origin of Product

United States

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